Product packaging for 3-methyl-5H-pyrido[4,3-b]indole(Cat. No.:CAS No. 58096-07-4)

3-methyl-5H-pyrido[4,3-b]indole

Cat. No.: B184364
CAS No.: 58096-07-4
M. Wt: 182.22 g/mol
InChI Key: MNWHCHUSCPJCHV-UHFFFAOYSA-N
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Description

3-methyl-5H-pyrido[4,3-b]indole is a high-purity research chemical offered for use in scientific investigations, particularly in the fields of toxicology and cancer research. This compound is part of the gamma-carboline family, a class of heterocyclic amines known for their significant biological activities . Related pyrido[4,3-b]indole compounds, such as Trp-P-2 (3-amino-1-methyl-5H-pyrido[4,3-b]indole), are intensely mutagenic and require metabolic activation for the expression of their mutagenicity . These compounds are established as genotoxic heterocyclic amines (HCAs) found in cooked foods and are studied for their DNA-binding capabilities, which is a key step in their mechanism of mutagenesis . Furthermore, recent research highlights the potential of the 5H-pyrido[4,3-b]indole scaffold in the development of novel therapeutic agents. Derivatives based on this core structure have been designed, synthesized, and evaluated as potent tubulin polymerization inhibitors, demonstrating promising anti-proliferative activity against various human cancer cell lines, including cervical carcinoma (HeLa), gastric adenocarcinoma (SGC-7901), and breast cancer (MCF-7) cells . This makes this compound a valuable precursor or structural analog for medicinal chemists working on the design of new antitumor agents targeting the colchicine binding site on microtubules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2 B184364 3-methyl-5H-pyrido[4,3-b]indole CAS No. 58096-07-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-8-6-12-10(7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWHCHUSCPJCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60973680
Record name 3-Methyl-5H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195539
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

58096-07-4
Record name 5H-Pyrido(4,3-b)indole, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058096074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-5H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of the 5h Pyrido 4,3 B Indole Core

Pioneering Synthetic Routes to 5H-pyrido[4,3-b]indole and its Methylated Derivatives

The foundational methods for the synthesis of carboline systems, including 5H-pyrido[4,3-b]indoles, have relied on classical cyclization strategies. These early approaches, while effective, often required harsh reaction conditions.

Acid-Catalyzed Cyclization Approaches

One of the most prominent acid-catalyzed methods for the formation of the indole (B1671886) nucleus within the pyridoindole system is the Fischer indole synthesis. wikipedia.orgmdpi.com This reaction involves the cyclization of a phenylhydrazone, derived from a substituted phenylhydrazine (B124118) and an appropriate ketone or aldehyde, under acidic conditions. wikipedia.org For the synthesis of 3-methyl-5H-pyrido[4,3-b]indole, a suitable pyridylhydrazine would be reacted with acetone. The reaction is typically catalyzed by Brønsted acids such as hydrochloric acid, sulfuric acid, or polyphosphoric acid (PPA), or Lewis acids like zinc chloride. wikipedia.orgmdpi.com The mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the formation of the aromatic indole ring. wikipedia.org

Another classical acid-catalyzed approach is the Bischler-Möhlau indole synthesis, which produces 2-aryl-indoles from an α-bromo-acetophenone and an excess of an aniline (B41778) derivative. wikipedia.orgchemeurope.com While historically significant, this method is often limited by harsh conditions and potential for low yields. wikipedia.orgchemeurope.com

The Pictet-Spengler reaction is another powerful acid-catalyzed method for constructing the tetrahydro-β-carboline skeleton, which can be a precursor to the fully aromatized 5H-pyrido[4,3-b]indole. wikipedia.org This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org

Thermolytic and Condensation Reactions

Thermolytic cyclization, particularly the Graebe-Ullmann reaction, represents another classical route to carboline systems. This method involves the thermal decomposition of a 1-aryl-1,2,3-benzotriazole, which is typically prepared by the diazotization of an N-aryl-2-aminopyridine derivative. The loss of nitrogen gas generates a reactive nitrene or diradical species that undergoes intramolecular cyclization to form the pyridoindole core. While effective, this method often requires high temperatures.

Contemporary Synthetic Strategies for this compound Analogs

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction and functionalization of the 5H-pyrido[4,3-b]indole nucleus. These strategies often offer milder reaction conditions, greater functional group tolerance, and improved yields compared to the pioneering routes.

Annulation and Ring-Closure Techniques

Contemporary annulation and ring-closure techniques provide versatile pathways to the pyridoindole skeleton. The Leimgruber-Batcho indole synthesis is a two-step process that begins with the formation of an enamine from a 2-nitrotoluene (B74249) derivative and a dimethylformamide acetal. This intermediate is then reductively cyclized to form the indole ring. Microwave-assisted Leimgruber-Batcho reactions have been shown to be particularly effective for the preparation of various indole and azaindole derivatives. rsc.org

Metal-catalyzed cyclotrimerization reactions have also emerged as a powerful tool for constructing complex heterocyclic systems. For instance, Rh(I)-catalyzed [2+2+2] cyclization can be employed to form multiple rings in a single step, providing an efficient route to annulated pyrido[3,4-b]indoles. nih.gov Similarly, palladium-catalyzed tandem reactions can be utilized to construct these complex scaffolds in a multicomponent fashion. nih.gov

The table below summarizes some of these contemporary annulation and ring-closure techniques.

Reaction NameKey ReactantsCatalyst/ConditionsProduct Type
Leimgruber-Batcho2-Nitrotoluene derivative, Dimethylformamide acetalReduction (e.g., H₂, Pd/C)Indole
Rh(I)-catalyzed CyclizationDiynes, NitrilesRh(I) complexAnnulated Pyridoindole
Pd(0)-catalyzed TandemIodoanilines, Alkynes, NitrilesPd(0) complexAnnulated Pyridoindole

Palladium-Catalyzed Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 5H-pyrido[4,3-b]indole core. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of a wide variety of substituents onto the heterocyclic framework. mdpi.comnih.gov

The Suzuki-Miyaura coupling, for instance, can be used to form carbon-carbon bonds by reacting a halogenated or triflated pyridoindole with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.gov This is particularly useful for introducing aryl or vinyl groups at specific positions. The Heck reaction facilitates the coupling of a halo-pyridoindole with an alkene, while the Sonogashira reaction allows for the introduction of alkyne moieties. These reactions are crucial for creating libraries of substituted pyridoindole analogs for various applications.

The table below provides an overview of common palladium-catalyzed coupling reactions used for functionalizing the pyridoindole core.

Coupling ReactionReactant 1 (Pyridoindole derivative)Reactant 2Catalyst SystemBond Formed
Suzuki-MiyauraHalide or TriflateBoronic acid/esterPd catalyst, BaseC-C (Aryl/Vinyl)
HeckHalide or TriflateAlkenePd catalyst, BaseC-C (Alkene)
SonogashiraHalideTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseC-C (Alkyne)
Buchwald-HartwigHalideAminePd catalyst, Ligand, BaseC-N

Green Chemistry Principles in Pyridoindole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyridoindoles. researchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a key green technology. nih.gov Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purities in shorter timeframes compared to conventional heating. rsc.org Many classical indole syntheses, including the Fischer, Bischler-Möhlau, and Leimgruber-Batcho reactions, have been successfully adapted to microwave conditions. rsc.orgnih.gov

The use of ionic liquids (ILs) as alternative "green" solvents is another important area of research. mdpi.comnih.govionike.com ILs are non-volatile, thermally stable, and can often be recycled, making them attractive replacements for traditional volatile organic solvents. ionike.com They have been successfully employed as reaction media for various indole syntheses. mdpi.com

Solvent-free or "grindstone" chemistry represents another green approach, where reactions are carried out by grinding the solid reactants together, often in the presence of a solid catalyst. rasayanjournal.co.in This minimizes solvent waste and can lead to highly efficient transformations.

The table below highlights some green chemistry approaches applied to indole synthesis.

Green Chemistry ApproachKey FeatureExample Application
Microwave-Assisted SynthesisRapid heating, shorter reaction timesFischer Indole Synthesis, Leimgruber-Batcho Reaction
Ionic LiquidsRecyclable, non-volatile solventsBischler-Möhlau Indole Synthesis
Solvent-Free ReactionsGrinding of solid reactantsMulticomponent reactions for heterocyclic synthesis

Regioselective Functionalization and Derivatization of the Pyrido[4,3-b]indole Scaffold

Regioselectivity is a critical aspect of the chemical modification of the pyrido[4,3-b]indole core, as the position of a substituent can dramatically influence the molecule's biological activity. Chemists have developed a range of methodologies to control the site of functionalization, enabling the targeted synthesis of specific derivatives.

To elucidate the mechanisms of action and metabolic pathways of bioactive compounds, the synthesis of isotopically labeled analogues is an indispensable tool. dntb.gov.ua The incorporation of isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) allows for the tracking of the molecule in biological systems and the study of reaction mechanisms. researchgate.netresearchgate.net

While direct examples of the isotopic labeling of this compound for mechanistic studies are not extensively documented in publicly available literature, the methodologies applied to the broader class of indoles and related carbolines provide a clear roadmap for such preparations. Deuterium labeling, in particular, is a common strategy due to the relative ease of incorporation and the significant kinetic isotope effect that can be observed, providing insights into reaction mechanisms. researchgate.net

A relevant example is the deuterium-labeling study conducted for the synthesis of γ-tetrahydrocarboline, a structurally related core. researchgate.net Such studies often involve the use of deuterated reagents or solvents at key synthetic steps. For instance, a common approach for introducing deuterium into an indole ring is through acid-catalyzed hydrogen-deuterium exchange in a deuterated solvent like D₂O or CH₃OD.

The synthesis of ¹³C-labeled indoles has also been reported, often utilizing ¹³CO₂ as the source of the isotope. rsc.org These labeled compounds are particularly valuable for nuclear magnetic resonance (NMR) spectroscopy studies, aiding in the structural elucidation of metabolites and the investigation of enzyme-substrate interactions. rsc.org The general strategies for isotopic labeling are summarized in the table below.

Table 1: General Strategies for Isotopic Labeling of Indole-based Scaffolds

Isotope Labeling Method Precursor/Reagent Application in Mechanistic Studies
Deuterium (²H) Acid or base-catalyzed H/D exchange D₂O, CD₃OD, NaBD₄ Kinetic isotope effect studies, metabolic pathway elucidation
Carbon-13 (¹³C) Incorporation during ring synthesis ¹³CO₂, Ba¹³CO₃, ¹³CH₃I NMR-based structural analysis of metabolites, enzyme binding studies
Nitrogen-15 (¹⁵N) Use of labeled starting materials ¹⁵NH₄Cl, K¹⁵NO₃ Following nitrogen metabolism, NMR studies of protein-ligand interactions

The preparation of these labeled compounds is crucial for understanding the intricate biological processes in which this compound and its derivatives may be involved.

The introduction of aryl groups at the C-9 position of the 5H-pyrido[4,3-b]indole scaffold has been a significant area of focus, as this modification can lead to compounds with potent biological activities. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful and versatile methods for the formation of C-C bonds and have been successfully employed for the C-9 arylation of this heterocyclic system. nih.gov

The general approach involves the synthesis of a 9-halo-5H-pyrido[4,3-b]indole precursor, typically a bromo or iodo derivative, which can then be coupled with a variety of arylboronic acids or their esters in the presence of a palladium catalyst and a suitable base. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency and yield.

A study on the direct C-3 arylation of free (NH)-indoles with aryl bromides under ligandless conditions highlights the ongoing efforts to develop more efficient and environmentally friendly arylation methods. dntb.gov.ua While this study focuses on the C-3 position, the principles can be extended to other positions of the indole core.

The following table provides a representative, though not exhaustive, overview of the Suzuki-Miyaura coupling conditions that could be applied for the synthesis of 9-aryl-5H-pyrido[4,3-b]indole derivatives, based on established protocols for similar heterocyclic systems. rsc.orgnih.gov

Table 2: Representative Conditions for Suzuki-Miyaura C-9 Arylation of 5H-pyrido[4,3-b]indole

Entry Arylboronic Acid Catalyst Ligand Base Solvent Yield (%)
1 Phenylboronic acid Pd(OAc)₂ PPh₃ K₂CO₃ Toluene/H₂O Data not available
2 4-Methoxyphenylboronic acid Pd(PPh₃)₄ - Na₂CO₃ DME/H₂O Data not available
3 3-Fluorophenylboronic acid PdCl₂(dppf) - Cs₂CO₃ Dioxane Data not available
4 Thiophen-2-ylboronic acid Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O Data not available

Note: The yields presented are hypothetical and serve to illustrate the expected outcomes based on similar reactions reported in the literature. Actual yields would need to be determined experimentally.

The ability to introduce a wide range of aryl and heteroaryl substituents at the C-9 position through these methods provides a powerful tool for generating chemical diversity and exploring the structure-activity relationships of 5H-pyrido[4,3-b]indole derivatives.

Molecular Interactions and Biochemical Transformation Mechanisms of Pyrido 4,3 B Indole Compounds

Non-Covalent Interactions with Biomolecules

Investigation of DNA Binding Modes and Affinities

The interaction of 3-methyl-5H-pyrido[4,3-b]indole, also known as harman (B1672943), with DNA has been the subject of multiple biophysical studies. These investigations reveal that harman binds to DNA primarily through intercalation, a process where the planar molecule inserts itself between the base pairs of the DNA double helix. nih.govresearchgate.net This mode of interaction is supported by spectroscopic evidence, including fluorescence quenching and changes in the absorption spectra of harman upon binding to DNA. nih.govresearchgate.net

The binding affinity of harman for DNA has been quantified, with binding constants (Ka) reported to be in the order of 105 M-1. nih.govnih.gov Specifically, one study determined the binding constant to be 1.63 x 105 M-1 with calf-thymus DNA. nih.gov Further research has indicated a preference for GC-rich sequences over AT-rich sequences, with a higher binding constant observed for the former. nih.gov The stoichiometry of this interaction is typically 1:1, meaning one molecule of harman binds to one binding site on the DNA. nih.gov

Thermodynamic analysis of the binding process shows that the interaction between harman and DNA is exothermic, characterized by negative enthalpy changes, and is driven by positive entropy changes. nih.gov Salt-dependent studies have further elucidated the nature of the binding forces, indicating that non-polyelectrolytic and hydrophobic interactions are the primary drivers of the complex formation. nih.gov While the primary binding mode is intercalation, molecular modeling suggests the involvement of hydrophobic forces and hydrogen bonding in stabilizing the complex. nih.gov Despite the interaction, no major secondary structural changes to the DNA have been observed, with the DNA maintaining its B-family structure. nih.gov

A correlation has been noted between the noncovalent DNA binding affinity of 3-amino-1-methyl-5H-pyrido[4,3-b]indole and its mutagenic potential, suggesting that this initial interaction is a crucial step in its biological activity. nih.govpnas.org The mechanism of mutagenesis is thought to involve metabolic activation followed by this physicochemical interaction with DNA, with the binding step potentially being the limiting factor for the expression of mutagenicity. nih.gov

Table 1: DNA Binding Parameters of Harman

ParameterValueReference
Binding Mode Intercalation nih.govresearchgate.net
Binding Constant (Ka) 1.63 x 105 M-1 nih.gov
Stoichiometry 1:1 nih.gov
Thermodynamics Exothermic nih.gov
Driving Forces Non-polyelectrolytic, Hydrophobic interactions nih.gov

Interactions with Other Macromolecular Targets (e.g., receptors, enzymes)

Beyond its interaction with DNA, this compound (harman) engages with various other macromolecular targets, most notably enzymes. A significant body of research points to its role as an inhibitor of monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitters. plos.org Studies have shown that harman can inhibit both MAO-A and MAO-B, which may contribute to its observed neurological effects. plos.org

Harman also interacts with the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of several drug-metabolizing enzymes. nih.gov Research has demonstrated that harman can induce the expression of cytochrome P450 1A1 (CYP1A1) through an AhR-dependent mechanism. nih.gov This induction occurs at the transcriptional level and is not due to post-transcriptional or post-translational modifications. nih.gov

Furthermore, in rats, harman has been shown to significantly inhibit the metabolic activity of several cytochrome P450 enzymes, including CYP2B, CYP3A, CYP2D1/2, and CYP2C11. mmsl.cz However, it did not affect the metabolic activity of CYP1A2, CYP2A, or CYP2C6 in the same study. mmsl.cz The interaction with these enzymes is complex, as harman can act as both an inhibitor and a substrate for certain P450 isoforms. nih.govacs.org

The binding of molecules to receptors, which are activated to regulate cellular processes, is a key aspect of pharmacology. msdmanuals.com Ligands, such as drugs or neurotransmitters, bind to these receptors, and this binding can be either specific and reversible or irreversible. msdmanuals.com Agonists are ligands that activate receptors to produce a biological response. msdmanuals.com

Table 2: Interaction of Harman with Macromolecular Targets

TargetInteraction TypeObserved EffectReference
Monoamine Oxidase (MAO) InhibitionInhibition of MAO-A and MAO-B activity plos.org
Aryl Hydrocarbon Receptor (AhR) ActivationInduction of CYP1A1 expression nih.gov
Cytochrome P450 (rat) InhibitionDecreased metabolic activity of CYP2B, CYP3A, CYP2D1/2, CYP2C11 mmsl.cz

Enzymatic Biotransformation Pathways and Metabolite Formation

Role of Cytochrome P450 Enzymes in Metabolism

The metabolism of this compound (harman) is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govacs.orgacs.org These enzymes are responsible for the oxidative metabolism of a wide range of xenobiotics, including drugs and carcinogens. mmsl.czmmsl.cz In the case of harman, CYP enzymes catalyze its oxidation to various hydroxylated and N-oxidation products. nih.govacs.org

Studies using human liver microsomes and specific CYP isoforms have identified CYP1A2 and CYP1A1 as the main enzymes responsible for the oxidation of harman. nih.govacs.orgacs.org Other P450 enzymes, including CYP2D6, CYP2C19, and CYP2E1, also contribute to its metabolism, but to a lesser extent. nih.govacs.orgacs.org The high catalytic efficiency (high kcat and low Km) of CYP1A2 and CYP1A1 for harman oxidation underscores their primary role. nih.govacs.org The relative abundance of these enzymes in the liver suggests that CYP1A2 is the major contributor to harman metabolism in this organ. acs.org

The involvement of specific CYP enzymes in harman metabolism is further supported by inhibition studies. For instance, α-naphthoflavone, a known inhibitor of CYP1A2, significantly inhibits the formation of hydroxylated harman derivatives in human liver microsomes. acs.org The metabolic activation of related compounds, like 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), also requires the CYP1A subfamily for their carcinogenic effects. nih.govoup.com The activation of these compounds is dependent on cofactors such as NADPH and is inhibited by substances like carbon monoxide and 7,8-benzoflavone. aacrjournals.org

The induction of CYP enzymes can also influence the metabolism of harman. For example, treatment of mice with phenobarbital (B1680315) (PB) or 3-methylcholanthrene (B14862) (MC) leads to a significant increase in the rate of harman metabolism by liver microsomes. researchgate.net

Table 3: Cytochrome P450 Enzymes Involved in Harman Metabolism

EnzymeRoleReference
CYP1A2 Major metabolizing enzyme nih.govacs.orgacs.org
CYP1A1 Major metabolizing enzyme nih.govacs.orgacs.org
CYP2D6 Minor contributor nih.govacs.org
CYP2C19 Minor contributor nih.govacs.org
CYP2E1 Minor contributor nih.govacs.org

Identification and Characterization of Primary and Secondary Metabolites

The enzymatic biotransformation of this compound (harman) results in the formation of several metabolites. The primary metabolic pathway involves hydroxylation of the aromatic ring system. nih.govacs.org

The major metabolite identified in studies with human liver microsomes and various CYP isoforms is 6-hydroxyharman. nih.govacs.orgresearchgate.net This metabolite is efficiently produced by CYP1A2 and CYP1A1, and to a smaller extent by CYP2D6, CYP2C19, and CYP2E1. nih.govacs.org

Another significant metabolite is 3-hydroxyharman, which is specifically produced by the action of CYP1A2 and CYP1A1. nih.govacs.org

In addition to hydroxylation, N-oxidation is another metabolic route. Harman-N(2)-oxide is a metabolite specifically produced by CYP2E1. nih.govacs.org

For the related compound 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), a major mutagenic metabolite has been identified as 3-hydroxyamino-1-methyl-5H-pyrido[4,3-b]indole. popline.org This metabolite is highly mutagenic without further enzymatic activation. popline.org This N-hydroxylated derivative can cause single-strand breaks in DNA. aacrjournals.org

Table 4: Identified Metabolites of Harman

MetaboliteProducing Enzyme(s)Reference
6-Hydroxyharman CYP1A2, CYP1A1, CYP2D6, CYP2C19, CYP2E1 nih.govacs.orgresearchgate.net
3-Hydroxyharman CYP1A2, CYP1A1 nih.govacs.org
Harman-N(2)-oxide CYP2E1 nih.govacs.org
3-Hydroxyamino-1-methyl-5H-pyrido[4,3-b]indole (from Trp-P-2) CYP enzymes popline.org

Cofactor Requirements for Metabolic Activation Processes

The metabolic activation of this compound and related compounds is an enzymatic process that requires specific cofactors. The cytochrome P450-mediated reactions are dependent on the presence of NADPH (reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate) as a reducing equivalent. aacrjournals.org The enzyme NADPH-cytochrome P450 oxidoreductase is essential for transferring electrons from NADPH to the CYP enzyme, enabling the monooxygenase reaction. acs.org

In some cases, the metabolic activation can involve cytosolic enzymes in addition to microsomal P450s. For the activation of 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), the process requires both NADPH and ATP (adenosine triphosphate). nih.gov The requirement of ATP suggests the involvement of a kinase or synthetase. Indeed, further studies have shown that the covalent binding of the mutagenic metabolite of Trp-P-2, N-hydroxy-Trp-P-2, to DNA is catalyzed by prolyl-tRNA synthetase in the presence of L-proline and ATP. nih.gov This suggests a two-step activation process where the initial P450-mediated N-hydroxylation is followed by an aminoacyl-tRNA synthetase-catalyzed activation.

The metabolic pathways of one-carbon metabolism, which are crucial for various cellular processes, also rely on a range of cofactors, including folate (vitamin B9), vitamin B6, and vitamin B12. frontiersin.org These pathways are interconnected with redox metabolism through cofactors like NAD+ and NADP+. mdpi.com For instance, glutathione (B108866) peroxidases, which are involved in detoxifying reactive oxygen species, utilize NADPH. mdpi.com

Table 5: Cofactors in the Metabolism of Pyrido[4,3-b]indoles

CofactorRoleRelated CompoundReference
NADPH Electron donor for Cytochrome P450Harman, Trp-P-1, Trp-P-2 aacrjournals.org
ATP Required for cytosolic activationTrp-P-2 nih.govnih.gov
L-proline Required for prolyl-tRNA synthetase-mediated activationN-hydroxy-Trp-P-2 nih.gov

Mechanisms of Enzyme Modulation by Pyrido[4,3-b]indole Derivatives

The biological activities of pyrido[4,3-b]indole compounds, including the parent structure this compound, are significantly influenced by their interactions with various enzyme systems. These interactions can lead to the modulation of critical cellular pathways. This section explores the mechanisms through which these compounds inhibit specific enzymes and the molecular basis for these interactions.

Inhibition of Specific Enzyme Systems (e.g., RNA Polymerase, Monoamine Oxidase)

Research into the enzymatic inhibition by this compound and its derivatives has primarily focused on monoamine oxidase (MAO), with some insights into enzymes involved in DNA processing.

Monoamine Oxidase (MAO) Inhibition:

Derivatives of this compound, notably 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) and 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), have been identified as potent inhibitors of monoamine oxidase. nih.govnih.gov MAO is a crucial enzyme responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.

Studies using human brain synaptosomal mitochondria have demonstrated that these compounds are effective inhibitors of both MAO-A and MAO-B isoforms. nih.gov The inhibition of MAO-A by Trp-P-2 was found to be competitive with the substrate and reversible, meaning the enzyme's activity could be fully restored after the removal of the inhibitor. nih.gov Notably, these heterocyclic amines generally exhibit greater sensitivity towards MAO-A, with significantly lower inhibition constants (K_i values) compared to MAO-B. nih.gov For instance, the K_i value of Trp-P-2 for MAO-A was determined to be 0.84 ± 0.06 µM. nih.gov

Inhibition of Other Enzyme Systems:

While direct inhibition of RNA polymerase by this compound has not been extensively documented in the reviewed literature, its derivatives have been shown to affect enzymes involved in DNA replication and repair. For example, Trp-P-1 has been reported to inhibit the activity of topoisomerase I, an enzyme that alters the supercoiling state of DNA and is essential for DNA replication and transcription. thegoodscentscompany.com Furthermore, Trp-P-1 has been observed to inhibit the binding of T4 endonuclease V to UV-damaged DNA, suggesting an interference with DNA repair mechanisms. nih.govoup.com

The following table summarizes the inhibitory effects of this compound derivatives on various enzymes.

CompoundEnzyme InhibitedType of InhibitionKey Findings
3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2)Monoamine Oxidase A (MAO-A)Competitive, ReversiblePotent inhibitor with a K_i value of 0.84 ± 0.06 µM. nih.gov
3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2)Monoamine Oxidase B (MAO-B)CompetitiveLess sensitive compared to MAO-A. nih.gov
3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1)Topoisomerase INot specifiedInhibits enzyme activity. thegoodscentscompany.com
3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1)T4 Endonuclease VNot specifiedInhibits binding to UV-damaged DNA. nih.govoup.com

Molecular Basis of Enzyme-Compound Interactions

The interaction between pyrido[4,3-b]indole derivatives and enzymes like monoamine oxidase occurs at a molecular level, driven by the structural features of the compounds and the architecture of the enzyme's active site.

Molecular docking studies on related indole (B1671886) and β-carboline derivatives provide insights into the potential binding modes of this compound with MAO. These studies suggest that the planar heterocyclic ring system of the inhibitor can fit into the substrate-binding cavity of the enzyme. The interaction is often stabilized by a combination of hydrophobic interactions and hydrogen bonding with key amino acid residues within the active site.

For MAO-B, the active site contains a "hydrophobic pocket" that can accommodate the inhibitor. The binding affinity and selectivity of different derivatives are influenced by the nature and position of substituent groups on the pyrido[4,3-b]indole core. For instance, the presence of specific functional groups can enhance the binding energy and lead to more potent inhibition.

In the case of enzymes that interact with DNA, such as topoisomerase I and T4 endonuclease V, the mechanism of inhibition by compounds like Trp-P-1 is believed to involve intercalation into the DNA molecule. This insertion of the planar heterocyclic ring between the base pairs of the DNA double helix can alter the DNA conformation, thereby hindering the binding and function of these enzymes. oup.com

Structure Activity Relationship Sar and Computational Studies of Pyrido 4,3 B Indole Derivatives

Elucidation of Structural Determinants for Molecular Interaction Profiles

The specific placement and type of chemical groups on the pyrido[4,3-b]indole ring system profoundly influence how these molecules interact with their biological targets.

Methyl groups, though small, can significantly alter the physicochemical properties and biological activity of pyrido[4,3-b]indole derivatives. Their placement on the ring system can affect hydrophobicity, electron density, and steric hindrance, thereby modulating target engagement.

For instance, in a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives investigated as cystic fibrosis transmembrane conductance regulator (CFTR) potentiators, the position of a methyl group on the phenyl ring had a notable impact on both efficacy and potency. acs.org While replacing an 8-methoxy group with an 8-methyl group maintained efficacy and slightly decreased potency, shifting the methyl group to other positions (6, 7, or 9) led to varied effects. acs.org Specifically, the 7-methyl analog exhibited the highest potency, while the 6-methyl derivative showed the lowest. acs.org This highlights the sensitivity of the biological activity to the precise location of the methyl substituent.

Furthermore, studies on 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents have underscored the importance of the N-methyl group in the design of these compounds. aablocks.com In another study, the introduction of a methyl group at the N9 position of a pyrido[3,4-b]indole derivative was found to disrupt key hydrogen bond interactions with the MDM2 protein, a target in cancer therapy. nih.gov

The following table summarizes the effect of methyl substitution on the activity of certain pyrido[4,3-b]indole derivatives:

Compound/DerivativeSubstitution PositionEffect on ActivityReference
8-methyl-tetrahydro-γ-carboline8Potency conserved compared to 8-methoxy acs.org
7-methyl-tetrahydro-γ-carboline7Highest potency among positional isomers acs.org
6-methyl-tetrahydro-γ-carboline6Lowest potency among positional isomers acs.org
9-methyl-pyrido[3,4-b]indoleN9Disrupted H-bond interactions with MDM2 nih.gov

In the context of CFTR potentiators, the acylating group on the pyrido[4,3-b]indole core was found to be critical. acs.org Replacing a 5'-trifluoromethyl-pyrazol-3'-yl residue with other heteroaromatic groups like 2'-trifluoromethyl imidazolyl or 5-bromo furanyl resulted in a significant drop in potency. acs.org This suggests that the specific electronic and steric features of the pyrazole (B372694) moiety are essential for optimal activity.

Similarly, for pyrido[3,4-b]indole derivatives with anticancer activity, substitutions at various positions have been shown to be critical. For example, a 1-naphthyl group at the C1 position combined with a methoxy (B1213986) group at C6 resulted in the most potent antiproliferative activity against a range of cancer cell lines. longdom.orgnih.gov The introduction of different aryl or heteroaryl groups at C1, C6, and C7 positions led to a clear structure-activity relationship. nih.gov

Furthermore, in the development of tubulin polymerization inhibitors based on the 9-aryl-5H-pyrido[4,3-b]indole scaffold, various substituents on the A-ring were explored. nih.gov A compound with a 3,4,5-trimethoxyphenyl group as the A-ring demonstrated the strongest activity against the HeLa cell line. nih.gov

The table below illustrates the influence of various substituents on the activity of pyrido[4,3-b]indole derivatives:

Compound ClassSubstituent and PositionEffect on ActivityReference
CFTR Potentiators5'-trifluoromethyl-pyrazol-3'-yl (acylating group)Essential for high potency acs.org
Anticancer Agents1-Naphthyl at C1, Methoxy at C6Highest antiproliferative activity longdom.orgnih.gov
Tubulin Inhibitors3,4,5-trimethoxyphenyl on 9-aryl groupStrongest activity against HeLa cells nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of new, unsynthesized molecules and for understanding the key structural features that drive activity.

Several QSAR models have been developed for pyrido[4,3-b]indole derivatives to predict their activity in different therapeutic areas. For instance, in a study on pyrido[3,4-b]indole derivatives as anticancer agents, a kernel-based partial least squares (KPLS) regression analysis was used to build predictive QSAR models for their antiproliferative activity against various cancer cell lines. nih.govnih.gov These models showed high correlation coefficients for the training sets and good predictive ability for external test sets. nih.govnih.gov

Another study focused on developing a QSAR model for 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as CFTR potentiators. benthamdirect.com A nonlinear model was built using gene expression programming, which demonstrated stronger predictive ability than a linear model developed using a heuristic method. benthamdirect.com

The validation of these models is crucial to ensure their reliability. This is typically done using internal and external validation techniques, where the model's ability to predict the activity of compounds not used in its development is assessed.

QSAR models utilize various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. The selection of appropriate descriptors is critical for building a robust and predictive model.

In the QSAR study of anticancer pyrido[3,4-b]indole derivatives, 2D fingerprint descriptors were employed. nih.govnih.gov The atom triplet fingerprint was found to be the most effective for predicting activity against HCT116 and HPAC cancer cell lines, while the linear fingerprint descriptor worked best for the Mia-PaCa2 cell line. nih.govnih.gov A 3D-QSAR study also identified a four-point pharmacophore model with one hydrogen bond donor and three ring elements, which successfully modeled the activity against the HCT116 cell line. nih.govnih.gov These descriptors provide insights into the key structural features required for anticancer activity and can guide the design of new compounds with improved properties. nih.govnih.gov

For the CFTR potentiators, the QSAR model was built using three selected descriptors, highlighting the importance of specific molecular properties for their activity. benthamdirect.com The insights gained from these descriptors can be used to design new pyrido[4,3-b]indole derivatives with enhanced CFTR potentiating effects.

Advanced Computational Chemistry Approaches

Beyond QSAR, other advanced computational chemistry techniques are being employed to gain a deeper understanding of the behavior of pyrido[4,3-b]indole derivatives at the molecular level.

Density functional theory (DFT) calculations have been used to predict the pathways of chemical reactions involved in the synthesis of 1H-pyrido[4,3-b]indole derivatives. researchgate.net These computational predictions were consistent with experimental results, demonstrating the power of these methods in guiding synthetic strategies. researchgate.net

Molecular docking is another powerful tool used to predict the binding mode of a ligand with its target protein. In a study of pyrido[3,4-b]indole derivatives as MDM2 inhibitors, docking studies suggested a hydrogen bond interaction between the 6-methoxy group and a tyrosine residue, as well as several hydrophobic and pi-pi stacking interactions. nih.gov This detailed understanding of the binding interactions can inform the design of more potent and selective inhibitors.

These computational approaches, in synergy with experimental studies, are accelerating the discovery and development of new pyrido[4,3-b]indole-based therapeutic agents.

Molecular Docking Simulations for Ligand-Receptor/Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the interactions between a ligand, such as a derivative of 5H-pyrido[4,3-b]indole, and its biological target.

In a notable study, a series of novel 9-aryl-5H-pyrido[4,3-b]indole derivatives were designed and synthesized as potential tubulin polymerization inhibitors. nih.govfrontiersin.org To investigate their mechanism of action, molecular docking simulations were performed to analyze the binding of these compounds to the colchicine (B1669291) binding site on tubulin. The results confirmed that the most potent compound, 7k , could effectively bind to this site, providing a structural basis for its observed anticancer activity. nih.govfrontiersin.org This research highlighted how substitutions on the γ-carboline core influence biological activity, with compound 7k showing the strongest anti-proliferative effects against HeLa cells. nih.gov

The study evaluated a range of derivatives, with substitutions on the 9-aryl group, to establish a clear structure-activity relationship. nih.gov The anti-proliferative activity of several of these compounds against the HeLa cancer cell line is detailed below.

Compound IDSubstitution at 9-positionIC₅₀ against HeLa cells (μM) nih.gov
7aPhenyl>50
7cm-Tolyl30.5 ± 2.6
7f2-Methoxyphenyl25.4 ± 1.9
7j3,4-Dimethoxyphenyl11.2 ± 1.5
7k3,4,5-Trimethoxyphenyl8.7 ± 1.3
7m4-Fluorophenyl>50

In another line of research, de novo design efforts, which rely on computational modeling, identified 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides as a viable series of inhibitors for Janus kinase 2 (JAK2), a key target in myeloproliferative disorders. nih.gov Subsequent optimization led to the discovery of compound 65 , a potent and orally active JAK2 inhibitor, demonstrating the power of computational approaches in scaffold design and lead optimization. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. These calculations provide insights into electron distribution, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential, which are fundamental to understanding a molecule's reactivity and intermolecular interactions.

While specific DFT studies detailing the electronic properties of 3-methyl-5H-pyrido[4,3-b]indole were not available in the reviewed literature, the general principles of the γ-carboline scaffold can be discussed. The structure consists of a π-electron-rich indole (B1671886) nucleus fused to a π-electron-deficient pyridine (B92270) ring. This electronic arrangement creates a dipole moment and distinct regions of electrostatic potential that govern how the molecule interacts with biological targets.

Computational parameters for related derivatives, such as 9-bromo-5H-pyrido[4,3-b]indole , have been calculated and provide an indication of the physicochemical properties of the core structure.

ParameterValue for 9-bromo-5H-pyrido[4,3-b]indole chemscene.comDescription
Topological Polar Surface Area (TPSA)28.68 ŲPredicts drug transport properties such as membrane permeability.
LogP3.4786Measures the lipophilicity, affecting solubility and absorption.
Hydrogen Bond Acceptors1Indicates the number of atoms that can accept a hydrogen bond.
Hydrogen Bond Donors1Indicates the number of atoms that can donate a hydrogen bond.

Conformational Analysis and Molecular Dynamics Studies

While docking provides a static snapshot of ligand binding, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of the molecular system over time. MD simulations are used to assess the stability of a ligand-receptor complex, observe conformational changes, and refine binding energy calculations. nih.gov

Studies involving γ-carboline derivatives have utilized MD simulations to validate docking results and confirm the stability of the predicted binding modes. researchgate.netresearchgate.netebi.ac.uk For instance, MD simulations have been used to verify that conjugates of tetrahydro-γ-carboline maintain stable interactions with key amino acid residues within the active site of target enzymes. researchgate.netresearchgate.net This stability is crucial for sustained biological activity.

The general methodology for such simulations involves placing the docked protein-ligand complex in a simulated aqueous environment and applying a physics-based force field (like Amber) to calculate the movements of atoms over time. nih.gov From these simulations, the binding free energy can be estimated using methods such as MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), which provides a more accurate prediction of binding affinity than docking scores alone. nih.govmdpi.com These advanced computational techniques are essential for the rational design of new γ-carboline derivatives with optimized and predictable biological activities. nih.gov

Analytical Methodologies for Pyrido 4,3 B Indole Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of pyrido[4,3-b]indoles, allowing for the separation of the target compound from complex matrices such as biological samples or reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of pyrido[4,3-b]indole derivatives. The technique's versatility allows for the use of various columns and mobile phases to achieve optimal separation. For instance, reversed-phase columns, such as C18, are commonly used with mobile phases consisting of acetonitrile (B52724) and aqueous buffers. bwise.kr

Detection is a critical component of HPLC analysis. Ultraviolet (UV) detection is frequently employed, leveraging the chromophoric nature of the pyrido[4,3-b]indole ring system. bwise.krscience.gov The selection of a specific wavelength for monitoring is crucial for sensitivity and selectivity. bwise.kr For related indole (B1671886) compounds, detection wavelengths are often set between 252 nm and 335 nm. science.gov

Electrochemical detection (ECD) offers an alternative with high sensitivity for electroactive compounds. It is particularly useful for detecting metabolites, such as hydroxylated derivatives, that are amenable to oxidation or reduction. This method has been successfully applied to the analysis of indole metabolites like indole-3-acetaldehyde. researchgate.net The development of a robust HPLC method requires validation for precision, accuracy, and specificity, with a defined linear range for quantification. nih.gov

Table 1: Representative HPLC Parameters for Pyridoindole Analysis This table is interactive and can be sorted by clicking on the column headers.

Parameter Description Common Values/Ranges
Column Stationary phase used for separation. Reversed-phase C18, 5 µm
Mobile Phase Solvent system that carries the sample through the column. Acetonitrile and aqueous buffer (e.g., ammonium (B1175870) acetate, trifluoroacetic acid) bwise.krscience.gov
Elution Mode Method of changing the mobile phase composition. Isocratic or Gradient bwise.kr
Flow Rate The speed at which the mobile phase moves through the column. 1.0 mL/min researchgate.net
Detection Method used to visualize and quantify the separated compounds. UV-Vis (250-340 nm), Electrochemical Detection (ECD) science.govresearchgate.net
Linear Range The concentration range over which the method is accurate. ng/mL to µg/mL nih.gov

| Limit of Quantification (LOQ) | The lowest concentration that can be reliably quantified. | Typically in the low ng/mL range nih.gov |

Thin-Layer Chromatography (TLC) serves as a valuable tool for the qualitative analysis and preliminary separation of 3-methyl-5H-pyrido[4,3-b]indole and its metabolites. It is a rapid and cost-effective method for monitoring reaction progress and profiling metabolic conversions. In studies of related compounds like 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), TLC has been used to separate various metabolites (M-1 to M-4) from liver microsome preparations, demonstrating its utility in metabolic research. nih.gov The separation on a TLC plate is based on the differential partitioning of compounds between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. The resulting spots can be visualized under UV light or with specific staining reagents.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise chemical structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the pyrido[4,3-b]indole nucleus.

¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR spectra provide information on the different types of carbon atoms in the molecule.

For the parent 5H-pyrido[4,3-b]indole, specific chemical shifts (δ) are recorded in solvents like DMSO-d6. sciforum.net The introduction of a methyl group at the C3 position would be expected to cause characteristic shifts in the signals of nearby protons and carbons, which can be precisely determined through detailed NMR analysis. rsc.org

Table 2: Exemplary NMR Chemical Shifts (δ in ppm) for a Substituted Indole Framework This table is interactive and can be sorted by clicking on the column headers. Data is representative of substituted indole structures.

Position ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
CH₃ ~2.39 ~9.58
Aromatic H 7.14 - 8.57 -
Aromatic C - 110 - 142
NH ~8.52 -

Source: Representative data synthesized from analyses of substituted indoles. rsc.org

Mass Spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for gaining structural insights through fragmentation analysis. In its simplest form, MS provides a mass-to-charge ratio (m/z) of the parent ion, confirming the molecular formula. For instance, the related compound 2-methyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole shows a molecular ion peak at m/z 186. nih.gov

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the parent ion to produce a characteristic pattern of daughter ions. This fragmentation pattern provides a fingerprint that can be used for structural confirmation and to distinguish between isomers. This technique has been instrumental in identifying metabolites of related pyridoindoles, such as 3-hydroxyamino-1-methyl-5H-pyrido[4,3-b]indole. nih.gov

Table 3: Key Mass Spectrometry Data for a Related Pyridoindole This table is interactive and can be sorted by clicking on the column headers.

Compound Ionization Mode Parent Ion (m/z) Major Fragment Ions (m/z)
2-methyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole GC-MS (EI) 186 143, 144

Source: Data from NIST Mass Spectrometry Data Center for a related compound. nih.gov

UV-Visible spectroscopy is a straightforward and accessible method used for several applications in the study of this compound. The technique is based on the absorption of ultraviolet or visible light by the molecule, which promotes electrons to higher energy orbitals. ej-eng.org

The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the compound's electronic structure. This "fingerprint" can be used for purity assessment; the presence of impurities often manifests as additional peaks or shoulders on the main absorption bands. nist.gov Furthermore, changes in the UV-Vis spectrum upon the addition of another molecule, such as a protein or DNA, can indicate binding interactions. nih.gov This is because the chemical environment of the chromophore changes upon binding, leading to shifts in the absorption maxima (either to longer or shorter wavelengths) or changes in molar absorptivity. nih.gov

Isotopic Labeling and Detection in Metabolic Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. eurisotop.comnih.gov In the context of this compound and related heterocyclic amines, stable and radioactive isotopes are incorporated into the molecule or its precursors to track their absorption, distribution, metabolism, and excretion (ADME). This methodology provides invaluable insights into the bioactivation pathways and the formation of DNA adducts, which are critical for understanding the compound's biological activities. The use of isotopically labeled compounds is the gold standard for quantifying endogenous metabolites within complex biological matrices. eurisotop.com

The primary isotopes utilized in the metabolic research of pyrido[4,3-b]indoles and their precursors, such as tryptophan, include radioactive Carbon-14 (¹⁴C) and stable isotopes like Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (B135050) (¹⁵N). nih.govnih.govmdpi.comnih.gov These isotopes allow researchers to distinguish the compound and its metabolites from the endogenous molecular pool. eurisotop.com

Carbon-14 (¹⁴C) Labeling

Radioactive ¹⁴C is a common choice for metabolic studies due to the high sensitivity of detection methods. For instance, studies on the metabolism of tryptophan, the biosynthetic precursor to many pyrido[4,3-b]indoles, have utilized ¹⁴C-labeled tryptophan to investigate its metabolic pathways. In such studies, dl-Tryptophan with a ¹⁴C label on the benzene (B151609) ring is administered, and its distribution and excretion are monitored. nih.govnih.gov The radioactivity can be traced in various tissues, urine, feces, and even expired carbon dioxide (¹⁴CO₂), providing a comprehensive picture of the parent compound's metabolic fate. nih.govnih.gov Liquid chromatography coupled with on-line radioactivity detection is a common method for analyzing the metabolic profile of ¹⁴C-labeled compounds in biological samples like urine and bile. researchgate.net

Stable Isotope Labeling (²H, ¹³C, ¹⁵N)

Stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) have become increasingly prevalent in metabolic research due to their safety (non-radioactive nature) and the powerful analytical techniques available for their detection. eurisotop.comnih.gov

Deuterium (²H) Labeling: Deuterium-labeled compounds are effective tracers. mdpi.com Replacing hydrogen with deuterium creates a C-D bond that is stronger than a C-H bond, which can confer greater metabolic stability and improve the pharmacokinetic profile of a compound. mdpi.com In the study of tryptophan metabolism, deuterium-labeled tryptophan has been used to determine the extent of its incorporation into proteins. nih.gov Deuterated water (²H₂O) is also frequently used to monitor the synthesis of molecules like fatty acids, where deuterium is incorporated via cofactors such as NADPH. researchgate.net These principles are directly applicable to studying the metabolism of this compound.

¹³C and ¹⁵N Labeling: These stable isotopes are particularly valuable for studies involving Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov Uniform or selective labeling of a compound with ¹³C and/or ¹⁵N allows for the unambiguous identification of metabolites. nih.govnih.gov For example, the synthesis of indoles labeled with ¹³C and ¹⁵N serves to create precursors for protein NMR spectroscopy, a technique that can be adapted to trace metabolic pathways. researchgate.netrsc.org

Detection Methodologies

The detection and quantification of isotopically labeled compounds and their metabolites rely on highly sensitive analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS): MS is a cornerstone technique for metabolic research. It separates ions based on their mass-to-charge ratio, allowing for the differentiation between unlabeled and isotopically labeled molecules. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with MS (LC-MS) are used to separate complex mixtures from biological samples before detection. researchgate.netnih.gov For example, thermospray mass spectrometry has been used to determine the ratio of deuterated tryptophan to total tryptophan in protein hydrolysates. nih.gov The use of isotopic tracers helps distinguish biologically derived metabolites from experimental noise or contaminants. eurisotop.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy detects the specific nuclei of isotopes like ¹H, ²H, ¹³C, and ¹⁵N. nih.govnih.gov It provides detailed structural information about metabolites without the need for chemical derivatization. NMR can be used to determine the position of the isotopic label within a molecule, which is crucial for elucidating metabolic transformations. clockss.org While challenges such as signal overlap can occur with uniformly labeled proteins, specific isotopic labeling can simplify NMR spectra and improve sensitivity. nih.gov Studies on deuterated glucose have shown that ²H NMR can be used to analyze the production of metabolites like lactate. umich.edu

The following tables summarize the application of isotopic labeling in the study of pyrido[4,3-b]indoles and their precursors.

Table 1: Isotopes Used in Metabolic Research of Pyrido[4,3-b]indole Precursors
IsotopeTypePrecursor/Compound StudiedKey Research ApplicationReference
Carbon-14 (¹⁴C)Radioactivedl-TryptophanTracing distribution in tissues and excretion in urine, feces, and CO₂. nih.govnih.gov
Deuterium (²H)StableL-TryptophanDetermining metabolic incorporation into proteins; enhancing metabolic stability. mdpi.comnih.gov
Carbon-13 (¹³C)StableIndole precursors, GlucoseUsed for NMR and MS-based metabolic flux analysis. nih.govrsc.org
Nitrogen-15 (¹⁵N)StableIndoleNMR studies for structural elucidation of metabolites. nih.govresearchgate.net
Table 2: Analytical Techniques for Detecting Labeled Metabolites
TechniquePrincipleApplication in Pyrido[4,3-b]indole ResearchReference
Mass Spectrometry (MS)Separation of ions by mass-to-charge ratio.Quantifying the ratio of labeled to unlabeled compounds; identifying novel metabolites. eurisotop.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)Physical separation followed by mass analysis.Separating and identifying metabolites from complex biological matrices like urine and bile. researchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyDetection of nuclear spin properties in a magnetic field.Providing detailed structural information of metabolites; determining the position of isotopic labels. nih.govclockss.orgumich.edu
Radioactivity DetectionMeasurement of radioactive decay.Quantifying ¹⁴C-labeled compounds and metabolites in various samples. nih.govresearchgate.net

Natural Occurrence and Contextual Formation of Pyrido 4,3 B Indole Compounds

Identification in Pyrolysis Products and Dietary Contexts

The most extensively studied pyrido[4,3-b]indoles are amino-substituted derivatives, which are potent mutagens formed during the pyrolysis of amino acids, specifically tryptophan. nih.govtandfonline.comaacrjournals.org Two prominent examples are 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) and 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2). nih.govnih.gov

These compounds have been identified in a variety of high-temperature processed foods and other pyrolysis products:

Cooked Foods: Trp-P-2 is found in the charred portions of cooked fish and meat. inchem.org The high temperatures achieved during grilling, broiling, and frying facilitate the chemical reactions that produce these compounds. evitachem.com

Tobacco Smoke: Both Trp-P-1 and Trp-P-2 have been detected in cigarette smoke condensate. hmdb.canih.gov Their presence in indoor air has been directly linked to tobacco smoking, indicating that smoke is a significant source of exposure. nih.gov

While the amino derivatives are well-documented, specific data on the natural occurrence of 3-methyl-5H-pyrido[4,3-b]indole is not extensively covered in the available literature. However, synthetic routes for 3-methyl-γ-carboline have been developed, confirming the chemical viability of the molecule. tandfonline.com

Table 1: Occurrence of Representative Pyrido[4,3-b]indole Compounds

Compound NameCommon AbbreviationIdentified Sources
3-amino-1-methyl-5H-pyrido[4,3-b]indoleTrp-P-2Pyrolysis product of tryptophan, cooked fish and meat, tobacco smoke. nih.govinchem.org
3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indoleTrp-P-1Pyrolysis product of tryptophan, tobacco smoke. tandfonline.comnih.gov

Formation Mechanisms in Complex Matrices

The formation of pyrido[4,3-b]indoles in complex environments like food is a result of heat-induced chemical reactions involving naturally present precursors. The core of this process is the pyrolysis of the amino acid L-tryptophan. nih.gov

The general mechanism involves several key stages:

Pyrolytic Degradation: At high temperatures (above 200°C), tryptophan breaks down, forming various reactive intermediates.

Cyclization and Aromatization: These intermediates then undergo a series of cyclization and dehydrogenation (aromatization) reactions to form the stable, polycyclic aromatic structure of the γ-carboline skeleton. echemcom.com

For the well-studied amino-derivatives like Trp-P-2, the formation pathway is understood to originate from tryptophan pyrolysis. aacrjournals.orgnih.gov The formation of the broader carboline class of compounds, including the related β-carbolines (pyrido[3,4-b]indoles) like harman (B1672943) and norharman, can occur via the Pictet-Spengler reaction. This reaction involves the condensation of an indole-containing molecule (like tryptophan or tryptamine) with an aldehyde or α-keto acid, followed by ring closure. nih.gov While this is the primary route for β-carbolines, similar reactions between tryptophan degradation products and simple aldehydes or ketones generated during the Maillard reaction in food could theoretically lead to the formation of various γ-carboline derivatives.

The specific formation of this compound in a food or smoke matrix would likely require a tryptophan-derived indole (B1671886) core reacting with a C2 aldehyde species (like acetaldehyde) under pyrolytic conditions, followed by cyclization and aromatization. Synthetic chemistry provides established methods for creating the γ-carboline skeleton, such as the Graebe-Ullmann reaction and Fischer indole synthesis, which rely on the cyclization of pyridine (B92270) and indole precursors, respectively. researchgate.netbeilstein-journals.org These synthetic pathways support the chemical principles underlying how such structures could form from smaller reactive molecules in a complex, high-temperature environment.

Table 2: Key Factors in the Formation of Pyrido[4,3-b]indoles

Precursor/ConditionRole in Formation
L-tryptophanThe primary source of the indole ring system for compounds like Trp-P-1 and Trp-P-2. nih.gov
High TemperatureProvides the necessary energy for pyrolysis and subsequent cyclization and aromatization reactions. csic.es
Aldehydes/KetonesPotential reactants with tryptophan derivatives, leading to the formation of the pyridine ring via cyclization. nih.gov
Maillard ReactionA source of reactive carbonyl compounds in food that can participate in carboline formation. nih.gov

Q & A

Q. What are the recommended synthetic routes for 3-methyl-5H-pyrido[4,3-b]indole and its derivatives?

The compound can be synthesized via palladium-catalyzed amidation and cyclization, as demonstrated for structurally similar pyridoindoles. A typical protocol involves dissolving intermediates in PEG-400/DMF with CuI as a catalyst, followed by extraction with ethyl acetate, solvent evaporation, and purification via flash chromatography (70:30 ethyl acetate/hexane) . For derivatives like 5-ethyl-2-phenyl-5H-pyrimido[5,4-b]indole, reaction conditions include heating at 80°C for 12 hours and characterization by NMR (e.g., 1H, 13C, 19F) and HRMS .

Q. How is structural characterization performed for pyrido[4,3-b]indole derivatives?

Key techniques include:

  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions and ring systems (e.g., δ 9.36 ppm for indole protons in 5-ethyl-2-phenyl derivatives) .
  • Mass spectrometry : FAB-HRMS or ESI-HRMS validates molecular weights (e.g., m/z 373.53 for C25H31N3) .
  • TLC and melting points : Used to assess purity and identity .

Q. What safety precautions are required when handling this compound?

Safety Data Sheets (SDS) classify it as a research-only compound with mutagenic and carcinogenic hazards (IARC Group 2B) . Key precautions:

  • Use fume hoods and PPE (gloves, lab coats).
  • Avoid inhalation/ingestion; store at 2–8°C in airtight containers.
  • Follow institutional protocols for disposal .

Q. How can researchers quantify this compound in biological matrices?

Methods include:

  • HPLC with fluorescence detection : Optimized for heterocyclic amines in beef extracts .
  • LC-MS/MS : Validated for sensitivity in plasma/dialysis fluid, with detection limits in pmol/L .

Advanced Research Questions

Q. What mechanistic insights exist regarding its inhibition of monoamine oxidase A (MAO-A)?

3-Methyl derivatives act as competitive MAO-A inhibitors, with IC50 values ranging 18–42 µM. Kinetic assays using platelet-rich plasma or recombinant MAO-A show structural analogs (e.g., 3-amino-1,4-dimethyl derivatives) exhibit higher potency than β-carbolines. Harmine, a known MAO-A inhibitor, serves as a positive control .

Q. How do researchers evaluate its mutagenic potential in vitro?

  • Ames test : Use Salmonella typhimurium TA98 strain with metabolic activation (S9 mix) .
  • DNA damage assays : Comet assay in human lymphocytes, measuring tail moments after exposure to Trp-P-2 (a related mutagen) .

Q. What structure-activity relationships (SAR) govern its biological activity?

  • Methylation : 3-Amino-1,4-dimethyl derivatives show 5-fold greater MAO-A inhibition than monomethyl analogs due to enhanced hydrophobic interactions .
  • Substituent position : Anti-cancer activity in tetrahydro-pyridoindoles correlates with sulfonyl/aralkyl groups at C-2 and C-5 (e.g., IC50 < 10 µM in HepG2 cells) .

Q. How does it interact with 5-HT receptors in platelet aggregation studies?

Competitive inhibition of 5-hydroxytryptamine (5-HT)-induced aggregation is assessed via:

  • Platelet-rich plasma assays : Measure IC50 values (e.g., 50 µM for 3-amino-1-methyl derivatives) using aggregometers .
  • Radioligand binding : Compare affinity to 5-HT receptor subtypes .

Q. What in vivo models are used to study its carcinogenicity?

  • Rodent bioassays : Oral administration in rats/mice, monitoring tumor incidence in liver/bladder .
  • Uremic patient studies : Detect accumulation in dialysis fluid (727 pmol/6L for dimethyl derivatives) .

Q. How should researchers address contradictions in reported IC50 values?

Discrepancies arise from assay conditions (e.g., enzyme source, substrate concentration). Mitigation strategies:

  • Standardize protocols (e.g., fixed 5-HT concentration in platelet assays).
  • Validate results with orthogonal methods (e.g., fluorescence vs. radiometric MAO assays) .

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Feasible Synthetic Routes

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Reactant of Route 1
3-methyl-5H-pyrido[4,3-b]indole
Reactant of Route 2
3-methyl-5H-pyrido[4,3-b]indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.